2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate” is a chemical compound with the CAS Number: 311316-81-1 . It has a molecular weight of 283.63 and its IUPAC name is 2,2,2-trifluoroethyl 3-chloro-4-methoxyphenylcarbamate .
Molecular Structure Analysis
The molecular formula of this compound is C10H9ClF3NO3 . The InChI code is 1S/C10H9ClF3NO3/c1-17-8-3-2-6 (4-7 (8)11)15-9 (16)18-5-10 (12,13)14/h2-4H,5H2,1H3, (H,15,16) .Scientific Research Applications
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Fluorescent Protein Antibodies
- Field : Molecular Biology .
- Application : Fluorescent proteins (FPs) and their antibodies, particularly nanobodies, have widespread biological research applications .
- Methods : FPs can be classified into green fluorescent protein (GFP) and its derivatives, red fluorescent protein (RFP) and its derivatives, and near-infrared FPs . Nanobodies, a new type of antibody entirely composed of the variable domain of a heavy-chain antibody, can be expressed and functional in living cells .
- Results : The development of FPs and their antibodies has made FPs more valuable in biological research .
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α-Trifluoromethylstyrene Derivatives
- Field : Organic Chemistry .
- Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Methods : These compounds have been successfully utilized in C–F bond activation in a CF3 group, including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
- Results : The synthesis of α-trifluoromethylstyrenes and their applications in organic synthetic chemistry have been systematically summarized .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO3/c1-17-8-3-2-6(4-7(8)11)15-9(16)18-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHURZATGMAVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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